![molecular formula C5H3BrClIN2 B1375671 5-Bromo-6-chloro-3-iodopyridin-2-amine CAS No. 1207625-23-7](/img/structure/B1375671.png)
5-Bromo-6-chloro-3-iodopyridin-2-amine
Overview
Description
5-Bromo-6-chloro-3-iodopyridin-2-amine (BCIP) is an organic compound that has a variety of uses in the scientific research community. It has been used in a wide range of applications, from medicinal chemistry to biochemistry, and is a valuable tool for scientists and researchers. BCIP is a versatile molecule, as it can be synthesized in a variety of ways and can be used in a number of different experiments.
Scientific Research Applications
Chemical Rearrangements and Intermediate Formation
Pieterse and Hertog (2010) examined the aminations of halopyridines, including compounds related to 5-Bromo-6-chloro-3-iodopyridin-2-amine, finding that these reactions often involve complex rearrangements and intermediate formations. For instance, they observed that 2-Chloro and 2-iodopyridine yield 2-aminopyridine, suggesting potential pathways for synthesizing aminopyridines through rearrangements involving pyridyne intermediates (Pieterse & Hertog, 2010).
Catalyzed Selective Amination
Ji, Li, and Bunnelle (2003) demonstrated the catalyzed selective amination of polyhalopyridines, highlighting the possibility of achieving high yields and chemoselectivity in the amination of halopyridines, a category to which this compound belongs (Ji, Li, & Bunnelle, 2003).
Synthesis of Pentasubstituted Pyridines
Wu, Porter, Frennesson, and Saulnier (2022) discussed the synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, which can be utilized in the creation of pentasubstituted pyridines. These intermediates are valuable in medicinal chemistry research, indicating the significance of similar compounds such as this compound in synthetic chemistry (Wu et al., 2022).
Regioselective Reactions
Doulah et al. (2014) investigated the regioselective reactions of halopyrimidines, which are structurally similar to this compound. Their study on 5-bromo-2,4-dichloro-6-methylpyrimidine revealed insights into selective displacement reactions, offering a parallel to the potential reactions involving this compound (Doulah et al., 2014).
Copper-Catalyzed Bond Formation
Roy et al. (2017) explored copper-catalyzed amination in halopyridines, achieving selective bond formation at specific positions. This type of catalysis could be relevant for the modification of this compound in various synthetic applications (Roy et al., 2017).
properties
IUPAC Name |
5-bromo-6-chloro-3-iodopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClIN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDRNBLKAWYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744287 | |
Record name | 5-Bromo-6-chloro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1207625-23-7 | |
Record name | 5-Bromo-6-chloro-3-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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